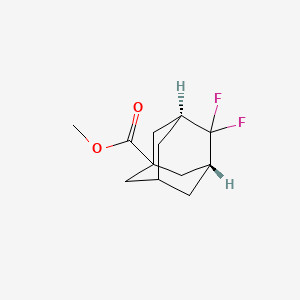
methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate is a synthetic organic compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon. The presence of two fluorine atoms at the 4-position and a carboxylate ester group at the 1-position makes this compound unique. Adamantane derivatives are known for their stability and rigidity, which contribute to their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate typically involves multiple steps starting from readily available adamantane derivatives. One common method includes the introduction of fluorine atoms via electrophilic fluorination, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and esterification reagents like methanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the fluorination and esterification steps, allowing for better control over reaction conditions and minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and unique structure make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
Mécanisme D'action
The mechanism of action of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the adamantane core provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl: Another adamantane derivative with different functional groups.
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl: A compound with similar fluorine substitution but different core structure.
Uniqueness
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate stands out due to its unique combination of fluorine atoms and carboxylate ester group on the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16F2O2 |
|---|---|
Poids moléculaire |
230.25 g/mol |
Nom IUPAC |
methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3/t7?,8-,9+,11? |
Clé InChI |
IRSQDTPPCWEWKW-SNWHPCCYSA-N |
SMILES isomérique |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(F)F |
SMILES canonique |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


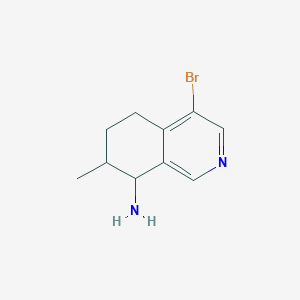
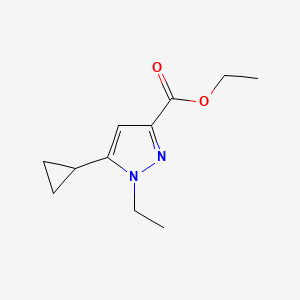
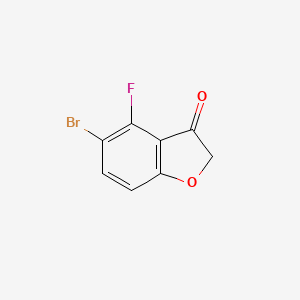
![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)
![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)

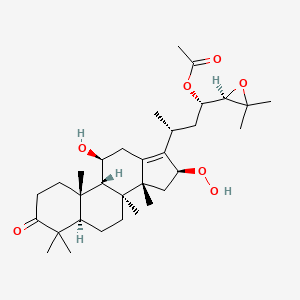
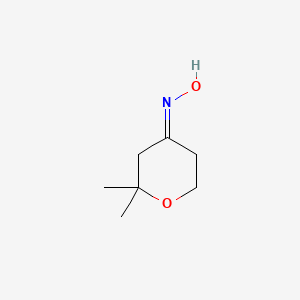
![5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905121.png)

![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
